7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that combines a pyrrole and pyridine ring, making it suitable for various applications in drug design and development. The compound is classified as a halogenated pyrrolopyridine derivative, which often exhibits enhanced biological properties due to the presence of halogen atoms.
The synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One effective method includes starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, which can be subjected to iodination and chlorination processes. The general procedure involves:
Technical details reveal that the reaction mechanism involves electrophilic aromatic substitution, where the halogen atoms replace hydrogen atoms on the aromatic ring of the pyrrolo structure, leading to the formation of the desired compound .
The molecular structure of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine can be depicted as follows:
The compound's three-dimensional conformation is essential for understanding its interaction with biological targets, particularly in drug design contexts .
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions due to its reactive halogen substituents. Notable reactions include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological profiles .
The mechanism of action for compounds like 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act by:
Quantitative data from docking studies indicate significant binding affinities with target proteins, supporting its potential as a therapeutic agent .
The physical and chemical properties of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine are crucial for its application in medicinal chemistry:
These properties are essential for determining the handling and storage requirements during synthesis and application .
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine has several scientific applications:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and therapeutic development .
Pyrrolopyridine isomers are classified based on the fusion position between pyrrole and pyridine rings, profoundly influencing their electronic profiles and binding characteristics. The pyrrolo[3,2-b]pyridine system in 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine features a bridgehead nitrogen at the 1-position, creating a hydrogen bond donor site critical for target engagement [1] [7]. This contrasts with isomeric frameworks like pyrrolo[2,3-b]pyridine (exhibited in BRAF inhibitors) and pyrrolo[2,3-c]pyridine, which differ in nitrogen orientation and dipole moments [3] [4].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer Type | Bridgehead Nitrogen Position | Representative Bioactivity | Key Structural Feature |
---|---|---|---|
Pyrrolo[3,2-b]pyridine | 1-position | ACC1 inhibition (e.g., Carboxamide derivatives) | N-H donor at 1-position |
Pyrrolo[2,3-b]pyridine | 4-position | BRAF inhibition (e.g., V600EBRAF inhibitors) | Angular fusion, C3 halogenation site |
Pyrrolo[2,3-c]pyridine | 2-position | Limited reported bioactivity | Linearly fused, distinct electron density |
The planar aromatic system of the [3,2-b]-fused scaffold permits π-stacking interactions with biological targets, while the chloro and iodo substituents at C7 and C3 create electronic asymmetry. This asymmetry enhances binding specificity, as evidenced in ACC1 inhibitors derived from this core [7]. The N1-H proton (δ ~11-12 ppm in DMSO-d₆) participates in intermolecular hydrogen bonding, a feature exploited in kinase inhibitor design where hinge region interactions are crucial [5] [7].
Halogen atoms serve as strategic handles for molecular diversification in heterocyclic synthesis. In 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, the chlorine at C7 functions as a moderate electron-withdrawing group, reducing electron density at adjacent positions and enhancing oxidative stability [1] [8]. Conversely, the iodine at C3 acts as a superior leaving group for metal-catalyzed cross-coupling reactions due to its polarizable nature and moderate C-I bond dissociation energy (≈50 kcal/mol) [8] [10].
Table 2: Reactivity Profiles of Halogen Substituents
Position | Halogen | Electronic Effect | Primary Synthetic Utility | Coupling Compatibility |
---|---|---|---|---|
C7 | Chlorine | σₚ = +0.23 (Hammett) | Nucleophilic aromatic substitution (SNAr) | Low reactivity in Pd-catalysis |
C3 | Iodine | σₚ = +0.18 (Hammett) | Pd-catalyzed cross-coupling (Suzuki, Sonogashira) | High reactivity with Pd(0) catalysts |
The orthogonal reactivity of these halogens enables sequential functionalization: the C3-iodide undergoes Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, 80°C), while the C7-chloride remains intact but can subsequently participate in SNAr reactions with nitrogen nucleophiles at elevated temperatures [8] [10]. This differential reactivity is exploited in parallel synthesis libraries targeting diverse biological pathways. Furthermore, iodine’s heavy atom effect facilitates crystallographic studies of protein-ligand complexes, aiding structure-based drug design [4].
This halogenated scaffold serves as a multipurpose intermediate for synthesizing targeted cancer therapeutics. Its significance is underscored by commercial availability from major suppliers (e.g., Ambeed, Matrix Scientific, BLD Pharm) despite recurring stock limitations due to high research demand [2] [8] [9]. Key applications include:
Table 3: Therapeutic Applications of Scaffold-Derived Compounds
Therapeutic Target | Derivative Structure | Biological Activity | Medicinal Chemistry Advantage |
---|---|---|---|
V600EBRAF | 3-Aryl-pyrrolo[2,3-b]pyridines | IC₅₀ = 0.080–0.085 µM | Enhanced kinase selectivity via C3 diversification |
ACC1 | 1-Methyl-3-carboxamides | Cellular IC₅₀ = 430 nM | Improved metabolic stability from N1 methylation |
Pan-cancer cytotoxic agents | C7-Amino substituted variants | GI₅₀ < 1 µM across multiple cell lines | Tunable solubility via C7 modifications |
The scaffold’s synthetic versatility is evidenced by commercial distribution specifications: it is typically supplied at ≥95% purity (HPLC) in quantities from 250mg to 1g, supporting early-stage drug discovery [1] [5]. Its unique halogen placement enables rapid generation of structure-activity relationships (SAR), particularly in programs exploring C3-arylation versus C7-amination. As cancer metabolism research expands, this bifunctional scaffold provides critical access to compounds targeting metabolic enzymes like ACC1 and signaling kinases like BRAF, establishing its dual role in pathway-specific and broad-spectrum oncology therapeutics [4] [7] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1